molecular formula C15H14F2N2O2 B5424211 N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea

N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea

Cat. No. B5424211
M. Wt: 292.28 g/mol
InChI Key: UFRVQAQBQGHFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea, also known as DEU, is a small molecule that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promise in scientific research applications, particularly in the areas of cancer and inflammation. In

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea involves its inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and survival. CK2 is overexpressed in many cancer cells, and its dysregulation is thought to contribute to tumorigenesis. By inhibiting CK2, this compound can induce apoptosis in cancer cells, while leaving normal cells unharmed.
In addition to its inhibition of CK2, this compound has also been found to inhibit other kinases, such as JAK2 and FLT3. These kinases are involved in various cellular processes, including immune response and hematopoiesis. By inhibiting these kinases, this compound can modulate immune function and potentially be used as a therapeutic agent for immune-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in cancer and inflammation. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In immune cells, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and modulate immune function.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea for lab experiments is its high purity and yield through the synthesis method described above. This compound is also relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has not yet been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.

Future Directions

There are many future directions for research on N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea, particularly in the areas of cancer and inflammation. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetics. Additionally, more studies are needed to understand the potential toxicity and side effects of this compound in vivo. Other future directions include exploring the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Overall, this compound shows promise as a therapeutic agent, and further research is warranted to fully understand its potential.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea involves the reaction of 2,4-difluoroaniline with 2-ethoxyphenyl isocyanate in the presence of a base catalyst. This reaction results in the formation of this compound as a white powder, which can be purified through recrystallization. The yield of this synthesis method is typically high, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(2-ethoxyphenyl)urea has been studied extensively for its potential as a therapeutic agent in various scientific research applications. One area of interest is cancer research, as this compound has been shown to inhibit the growth and proliferation of cancer cells. In particular, this compound has been found to target the protein kinase CK2, which is involved in many cellular processes that are dysregulated in cancer cells. By inhibiting CK2, this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.
In addition to its potential in cancer research, this compound has also been studied for its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and other immune cells. This suggests that this compound could be a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRVQAQBQGHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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